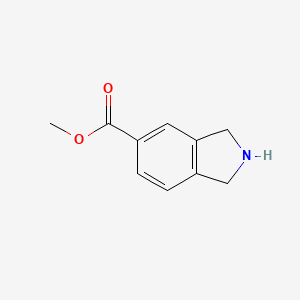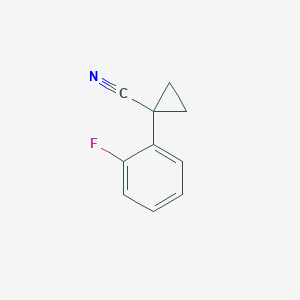
1-(2-Fluorophenyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Fluorophenyl)cyclopropanecarbonitrile" is a fluorinated cyclopropane derivative. Fluorinated cyclopropanes are of significant interest due to their conformational rigidity and potential polarity, which make them attractive for pharmaceutical and agrochemical research . The presence of fluorine can impart unique physical and chemical properties to these molecules, influencing their reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of fluorinated cyclopropanes can be achieved through various methods. For instance, the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid is accomplished using a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters . Additionally, the reaction of fluorinated cyclopropanes with lithium metal can lead to a variety of products, indicating the reactivity of these compounds towards electron transfer reactions . A chemo-enzymatic synthesis approach has also been reported for the stereoselective preparation of trans-1,2-disubstituted cyclopropanes, demonstrating the versatility of synthetic methods available for these compounds .
Molecular Structure Analysis
The molecular structure of fluorinated cyclopropanes can be quite complex, as evidenced by the single crystal X-ray diffraction analysis of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid. This analysis revealed the orthogonal orientation of the carboxylic group to the cyclopropane ring and the specific dihedral angles between the phenyl rings and the cyclopropane ring . Similarly, the crystal structure elucidation of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile provided insights into the intramolecular hydrogen bonding and the molecular geometry optimized at the HF level .
Chemical Reactions Analysis
Fluorinated cyclopropanes can undergo various chemical reactions, including ring-opening and isomerization. For example, the opening of the cyclopropane ring by fluorosulfonic acid can lead to different isomerization products depending on the reaction conditions . The [3,3]-sigmatropic rearrangement of a trans-di(alkenyl)-substituted geminal difluorocyclopropane is another reaction that demonstrates the unique reactivity of these compounds, with the rearrangement occurring exceptionally facilely .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclopropanes are influenced by the presence of fluorine atoms. The cyclopropane ring's dihedral angles with respect to attached phenyl rings can affect the molecule's overall shape and reactivity . The fluorine atoms can also cause deviations from the planes of the phenyl rings, as observed in the crystal structure of certain derivatives . These properties are crucial for understanding the behavior of these compounds in various environments, including biological systems.
Aplicaciones Científicas De Investigación
Organic Synthesis and Pharmaceutical Intermediates
1-(2-Fluorophenyl)cyclopropanecarbonitrile serves as a precursor or intermediate in the synthesis of complex molecules. For example, its derivatives have been utilized in the synthesis of prasugrel, a platelet inhibitor, showcasing an improved method for the industrial production of related intermediates with high purity and yield (Zheng Min, 2013). Similarly, research has focused on the development of new ketamine derivatives for potential therapeutic applications, demonstrating the versatility of 1-(2-Fluorophenyl)cyclopropanecarbonitrile in synthesizing bioactive compounds (A. Moghimi et al., 2014).
Material Science
In material science, derivatives of 1-(2-Fluorophenyl)cyclopropanecarbonitrile have been explored for their potential in creating novel materials. For instance, studies on push-pull fluorophores based on imidazole-4,5-dicarbonitrile highlight the application of these compounds in developing materials with desirable optical properties for use in fluorescent markers or sensors (M. Danko et al., 2011).
Analytical and Structural Chemistry
Research has also focused on understanding the chemical and structural aspects of 1-(2-Fluorophenyl)cyclopropanecarbonitrile derivatives. X-ray crystallography studies reveal the potential involvement of C–F bonds in hydrogen bonding, providing insights into molecular interactions that could influence the design of new chemical entities (R. Fröhlich et al., 2006). Additionally, research on the photoinitiated cationic polymerization of substituted vinylcyclopropanes, which can include fluorophenyl derivatives, underscores the utility of these compounds in polymer science, offering pathways to novel polymeric materials with unique properties (Aniss Abdo Al-Doaiss et al., 2005).
Safety and Hazards
The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFWJWXKWFSJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601781 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)cyclopropanecarbonitrile | |
CAS RN |
97009-38-6 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

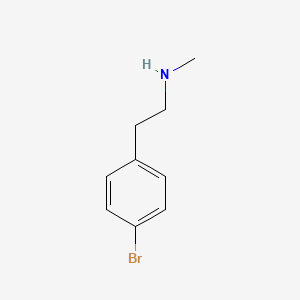
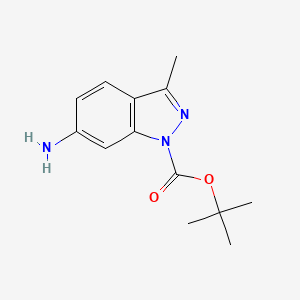
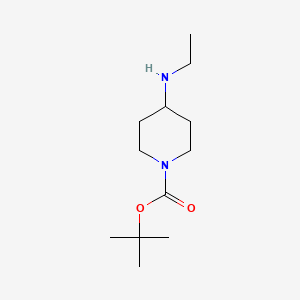

![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)

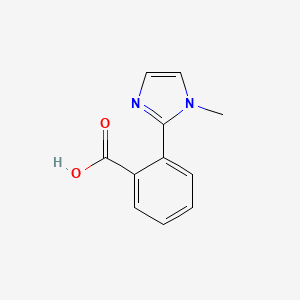
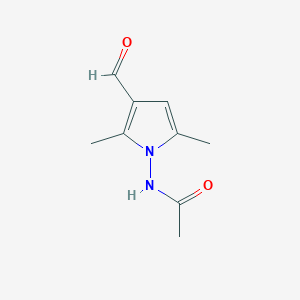
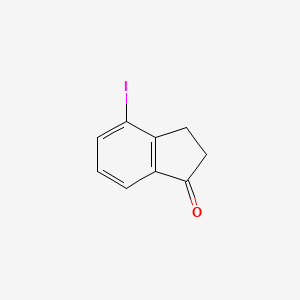
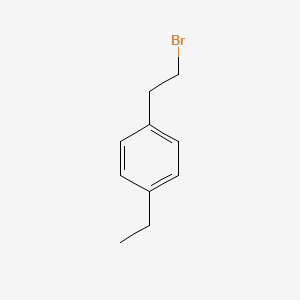
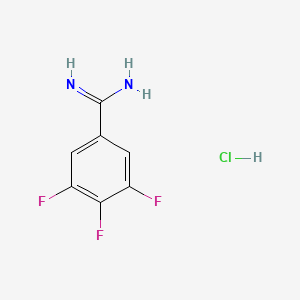

![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)
